![molecular formula C26H19NO4S B2826100 Methyl 3-(4-benzoylbenzamido)-5-phenylthiophene-2-carboxylate CAS No. 397289-34-8](/img/structure/B2826100.png)
Methyl 3-(4-benzoylbenzamido)-5-phenylthiophene-2-carboxylate
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Overview
Description
Methyl 3-(4-benzoylbenzamido)-5-phenylthiophene-2-carboxylate, commonly known as MBTC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MBTC belongs to the class of thiophene derivatives, which are known to possess a wide range of biological activities.
Scientific Research Applications
- Safety Profile : Compound 30 exhibited favorable safety parameters, including low hepatotoxicity and metabolic stability .
- Neuropathic Pain : In the oxaliplatin-induced neuropathic pain model, compound 30 demonstrated activity .
- Cytochrome P450 Inhibition : It showed relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms .
Anticonvulsant Properties
Pain Modulation
Drug-Like Properties
Availability
Mechanism of Action
Target of Action
Similar compounds have been found to interact withcalcium currents mediated by Cav 1.2 (L-type) channels . These channels play a crucial role in the contraction of cardiac and smooth muscle and the regulation of high-threshold calcium spikes in neuronal cells .
Mode of Action
The compound’s mode of action involves the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . By inhibiting these channels, the compound can potentially alter the calcium ion flow across the cell membrane, affecting various cellular processes .
Biochemical Pathways
The inhibition of cav 12 (L-type) channels can impact a variety of cellular processes, including muscle contraction, neurotransmitter release, and gene expression .
Pharmacokinetics
Similar compounds have shown high metabolic stability on human liver microsomes and relatively weak inhibition of cyp3a4, cyp2d6, and cyp2c9 isoforms of cytochrome p450 . These properties suggest that the compound may have good bioavailability and a favorable safety profile .
Result of Action
Similar compounds have demonstrated potent anticonvulsant activity and a favorable safety profile .
properties
IUPAC Name |
methyl 3-[(4-benzoylbenzoyl)amino]-5-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO4S/c1-31-26(30)24-21(16-22(32-24)17-8-4-2-5-9-17)27-25(29)20-14-12-19(13-15-20)23(28)18-10-6-3-7-11-18/h2-16H,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYHVLJLMSNWLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-benzoylbenzamido)-5-phenylthiophene-2-carboxylate |
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